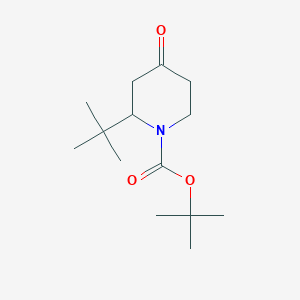

tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Overview

Description

Tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Syntheses and Reactions

tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate and its derivatives are central to the stereoselective synthesis of various piperidine derivatives. For instance, reactions with L-selectride lead to tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. Subsequent Mitsunobu reactions and alkaline hydrolysis afford trans (3R,4R) isomers, highlighting the compound's utility in achieving stereochemical control in organic synthesis (Boev et al., 2015). Additionally, the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, through reactions with BuLi and protected alcohols, followed by cyclization, demonstrates the compound's versatility in synthesizing N-Boc piperidine derivatives fused with oxygen heterocycles with high stereoselectivity (Moskalenko & Boev, 2014).

Synthesis of Piperidine Derivatives

This compound serves as a precursor in the synthesis of diverse piperidine derivatives, playing a crucial role in the 3-allylation process. This showcases the compound's importance in the preparation of synthons for further chemical transformations, leading to a wide range of piperidine derivatives with potential applications in medicinal chemistry and drug development (Moskalenko & Boev, 2014).

Molecular Structure Analysis

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal its structural characteristics, such as the axial orientation of the isobutyl side chain and the enol form of the compound. This analysis provides valuable insights into the molecular packing and hydrogen bonding patterns in the crystal structure, contributing to the understanding of structural properties critical for the design of new compounds (Didierjean et al., 2004).

Application in Synthesis of Complex Molecules

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the preparation of novel protein tyrosine kinase Jak3 inhibitors, highlights the compound's role in the development of therapeutics. This demonstrates the compound's utility in synthesizing intermediates that are pivotal for the production of significant pharmacological agents (Chen Xin-zhi, 2011).

Mechanism of Action

Target of Action

Related compounds such as tert-butanol have been shown to interact with several targets including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play various roles in cellular processes, including metabolism and signal transduction .

Mode of Action

It’s worth noting that the tert-butyl group in chemistry is known for its unique reactivity pattern . The steric, electronic, medium, and torsional effects of the tert-butyl group can influence its interaction with its targets .

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways . It’s also worth noting that related compounds have been shown to influence various biochemical pathways. For example, 2,4-Di-tert-butylphenol has been shown to induce adipogenesis in human mesenchymal stem cells by activating Retinoid X Receptors .

Pharmacokinetics

Related compounds such as tert-butanol are known to be rapidly absorbed if inhaled or ingested . The solubility of the compound in various solvents can also influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

For example, 2,4-Di-tert-butylphenol has been shown to lead to increased lipid accumulation and expression of adipogenic marker genes .

Action Environment

It’s worth noting that the steric, electronic, medium, and torsional effects of the tert-butyl group can influence its reactivity . Additionally, the solubility of the compound in various solvents can influence its stability .

Properties

IUPAC Name |

tert-butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-13(2,3)11-9-10(16)7-8-15(11)12(17)18-14(4,5)6/h11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWXTWKQZZNLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704895 | |

| Record name | tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362704-50-5 | |

| Record name | tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1442213.png)

![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)

![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)